molecular formula C9H6O5 B13584157 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid

6-Formyl-benzo[1,3]dioxole-5-carboxylic acid

Cat. No.: B13584157
M. Wt: 194.14 g/mol
InChI Key: GEZYKOXJYRORNT-UHFFFAOYSA-N
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Description

6-Formyl-benzo[1,3]dioxole-5-carboxylic acid is an organic compound with the molecular formula C9H6O5. It is a derivative of benzo[1,3]dioxole, featuring both formyl and carboxylic acid functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid typically involves the formylation and carboxylation of benzo[1,3]dioxole derivatives. One common method includes the Vilsmeier-Haack reaction, where benzo[1,3]dioxole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group. Subsequent oxidation and carboxylation steps yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature and pressure, are employed to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Formyl-benzo[1,3]dioxole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Formyl-benzo[1,3]dioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Formyl-benzo[1,3]dioxole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Formyl-benzo[1,3]dioxole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups on the benzo[1,3]dioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

6-formyl-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C9H6O5/c10-3-5-1-7-8(14-4-13-7)2-6(5)9(11)12/h1-3H,4H2,(H,11,12)

InChI Key

GEZYKOXJYRORNT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)C(=O)O

Origin of Product

United States

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